Co-Crystal Structure Confirms (3R,4S) Scaffold Engagement in Covalent FGFR4 Inhibition
The (3R,4S)-4-aminooxolan fragment forms the core of a covalent FGFR4 inhibitor (N-[(3R,4S)-4-{...}oxolan-3-yl]prop-2-enamide) that co-crystallized with the FGFR4 kinase domain at 1.9 Å resolution (PDB 6V9C). The C3-amine is derivatized as an acrylamide warhead targeting Cys552, while the stereochemical configuration precisely orients the THF ring within the ATP-binding pocket [1]. In contrast, the (3R,4R) cis diastereomer scaffold is utilized in Sanofi's LRRK2 program (WO2022263472) where the C3 and C4 substituents adopt a divergent vector geometry, achieving an IC₅₀ of 8 nM against LRRK2-G2019S but with no reported FGFR4 activity [2]. This demonstrates that stereochemistry, not merely scaffold presence, dictates target selectivity.
| Evidence Dimension | Target engagement and structural biology validation |
|---|---|
| Target Compound Data | (3R,4S) scaffold: co-crystal structure with FGFR4 (PDB 6V9C, 1.9 Å); covalent engagement of Cys552; compound series exhibits antitumor activity in hepatocellular carcinoma models [1] |
| Comparator Or Baseline | (3R,4R) scaffold: no FGFR4 co-crystal reported; LRRK2-G2019S IC₅₀ = 8 nM (WO2022263472 Example 12) [2]. Unsubstituted (S)-tetrahydrofuran-3-amine: used as 11β-HSD1 inhibitor intermediate, no FGFR4 or LRRK2 activity reported . |
| Quantified Difference | Stereochemistry-dependent target selectivity: (3R,4S) → FGFR4 covalent inhibition; (3R,4R) → LRRK2 non-covalent inhibition (IC₅₀ 8 nM). Difference attributable to divergent exit vectors from the THF ring. |
| Conditions | FGFR4: X-ray crystallography (PDB 6V9C), biochemical TR-FRET assay. LRRK2: LRRK2-G2019S human kinase activity assay (BindingDB BDBM577562). |
Why This Matters
For medicinal chemistry teams prosecuting FGFR4 or other kinase targets requiring a defined (3R,4S) vector geometry, this co-crystal structure provides atomic-level validation that procurement of the correct stereoisomer is non-negotiable for reproducing patent-exemplified compounds.
- [1] Liu, H.; Niu, D.; Tham Sjin, R. T.; et al. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Med. Chem. Lett. 2020, 11, 1899–1904. PMID: 33062171. PDB ID: 6V9C. View Source
- [2] BindingDB Entry BDBM577562. 2-[[3-[(3R,4R)-4-Methoxytetrahydrofuran-3-yl]oxy-1-methyl-pyrazol-4-yl]amino]-7-[(3R,4R)-4-methyltetrahydrofuran-3-yl]pyrrolo[2,3-d]pyrimidine-6-carbonitrile; WO2022263472, Example 12. IC50: 8 nM (LRRK2-G2019S human kinase assay). View Source
